molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No. B030806
CAS RN: 86604-75-3
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
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Patent
US05670526

Procedure details

To a solution of crude 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (23.41 g, 0.41 mol) in CHCl3 (70 ml) was added SO2Cl2 (30 ml, 0.42 mol) at ice bath temperature. The reaction mixture was refluxed for 2 h and cooled to rt. Evaporation of the solvent in vacuo gave a dark brown solid. Recrystallization from isopropanol-ether gave 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (14) (21.6 g, 69%) as a white solid; mp 135-136° C. For previous syntheses see references cited in Brandstrom et al., Acta Chemica Scandinavia 43: 536-548, 1989 and GB 2134523.
Quantity
23.41 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC[C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1.[CH:13]([Cl:16])(Cl)[Cl:14]>>[ClH:14].[Cl:16][CH2:13][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.41 g
Type
reactant
Smiles
OCC1=NC=C(C(=C1C)OC)C
Name
SO2Cl2
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a dark brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C(=C1C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.